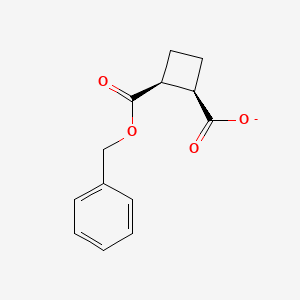
(1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate: is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. This compound contains a cyclobutane ring substituted with a phenylmethoxycarbonyl group and a carboxylate group, making it a valuable intermediate in the synthesis of various complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cyclobutane derivative with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high stereoselectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems might be employed to maintain consistent reaction conditions and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions: (1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, (1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate serves as a valuable intermediate for constructing complex molecules, particularly in the synthesis of chiral compounds.
Biology and Medicine: The compound’s chiral nature makes it useful in the development of pharmaceuticals, where stereochemistry plays a crucial role in drug efficacy and safety. It can be used in the synthesis of chiral drugs or as a building block for biologically active molecules.
Industry: In the chemical industry, this compound can be utilized in the production of fine chemicals, agrochemicals, and materials science applications.
Mécanisme D'action
The mechanism of action of (1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to its functional groups. In biological systems, its mechanism would be related to its interaction with specific molecular targets, such as enzymes or receptors, influenced by its stereochemistry.
Comparaison Avec Des Composés Similaires
- (1R,2S)-2-phenylcyclopropanecarboxylate
- (1R,2S)-2-phenylmethoxycarbonylcyclopropane-1-carboxylate
Comparison: Compared to similar compounds, (1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate has a larger ring size, which can influence its reactivity and the types of reactions it undergoes. The presence of the phenylmethoxycarbonyl group also adds steric and electronic effects that can affect its chemical behavior and applications.
This compound’s unique combination of structural features and reactivity makes it a valuable tool in various fields of scientific research and industrial applications.
Propriétés
Numéro CAS |
648432-92-2 |
|---|---|
Formule moléculaire |
C13H13O4- |
Poids moléculaire |
233.24 g/mol |
Nom IUPAC |
(1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H14O4/c14-12(15)10-6-7-11(10)13(16)17-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,15)/p-1/t10-,11+/m1/s1 |
Clé InChI |
QPQJKZNHXUCVLC-MNOVXSKESA-M |
SMILES isomérique |
C1C[C@@H]([C@@H]1C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
C1CC(C1C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B12601471.png)
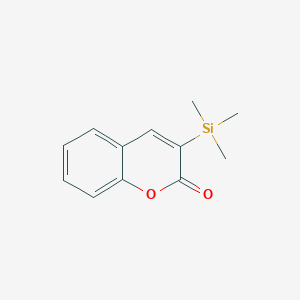
![Benzene, 1-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-4-(trifluoromethyl)-](/img/structure/B12601484.png)
![[(Anthracen-9-yl)methyl]methylcarbamodithioic acid](/img/structure/B12601486.png)
![(6S)-6-[2-(4-Nitrophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one](/img/structure/B12601492.png)
![Phosphonic acid, [(butyloctylamino)methyl]-, bis(2-ethylhexyl) ester](/img/structure/B12601503.png)
![[(1-Ethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12601507.png)

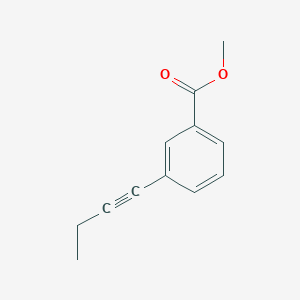
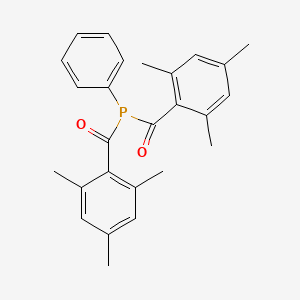
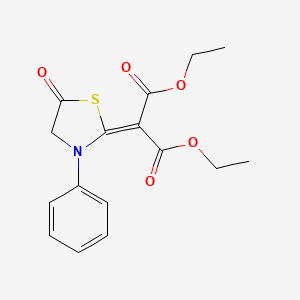

![4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601540.png)
![2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide](/img/structure/B12601541.png)
